3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Description
This compound features a 3-azabicyclo[3.1.1]heptane core substituted with a methoxy group at the 6-position and a 3-chloropropan-1-one moiety at the 3-position. Its molecular formula is C₁₀H₁₅ClNO₂ (MW: 216.68 g/mol). The bicyclic structure confers rigidity, while the methoxy and chloro groups influence electronic properties and reactivity.
Properties
IUPAC Name |
3-chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-14-10-7-4-8(10)6-12(5-7)9(13)2-3-11/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJXASYIDMSOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC1CN(C2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3-Azabicyclo[3.1.1]heptane Core
The bicyclic azabicyclo[3.1.1]heptane framework is a key structural motif in the target compound. Recent advances have demonstrated efficient synthetic routes to this core:
Reduction of Spirocyclic Oxetanyl Nitriles: A general and scalable method involves the reduction of spirocyclic oxetanyl nitriles, which yields 3-azabicyclo[3.1.1]heptanes with good control over stereochemistry. This approach was shown to be versatile and applicable for incorporation into drug-like molecules, improving physicochemical properties significantly.
Two-Step Multigram Synthesis: Another reported method involves a two-step synthesis of related 3-azabicyclo[3.1.1]heptan-6-one derivatives, which serve as useful building blocks for further functionalization on the cyclobutane ring.
Attachment of the 3-Chloro-1-Propanone Side Chain
The 3-chloro-1-propanone moiety is typically introduced through acylation or alkylation reactions involving chloro-substituted propanone derivatives:
Acylation of the Azabicyclic Amine: The nitrogen atom in the azabicyclo ring can be acylated with 3-chloropropanoyl chloride or related reagents under controlled conditions to form the desired amide or ketone linkage.
Nucleophilic Substitution: Alternatively, nucleophilic substitution reactions on a suitable azabicyclo intermediate with 3-chloropropanone or its activated derivatives can be employed.
Purification and Isolation
Purification techniques such as medium-pressure liquid chromatography and other separation methods are used to isolate the target compound with high purity. These methods ensure removal of side products and unreacted starting materials.
Summary Table of Preparation Steps
Detailed Research Findings
The reduction of spirocyclic oxetanyl nitriles to 3-azabicyclo[3.1.1]heptanes is mechanistically well-studied and scalable, making it suitable for industrial applications.
The bicyclic core serves as a versatile scaffold allowing selective derivatization, including the installation of methoxy groups and chloro-propanone chains, which are crucial for biological activity and physicochemical properties.
Patent literature describes the preparation of related heterocyclic compounds and their purification methods, highlighting the robustness of chromatographic techniques for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antihistamines and other therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural product analogs and bioactive compounds.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among analogues include:
Substituents on the azabicyclo ring (methoxy vs. hydroxy).
Position of the chlorine atom on the ketone chain (2- vs. 3-chloro).
Chain length of the ketone moiety (propanone vs. ethanone).
Table 1: Structural and Physicochemical Comparison
Reactivity and Functional Implications
Methoxy vs. Hydroxy-substituted derivatives may exhibit higher polarity, influencing solubility and metabolic pathways (e.g., glucuronidation) .
Chlorine Position: The 3-chloro configuration in the target compound reduces steric hindrance compared to 2-chloro isomers, favoring nucleophilic substitution reactions.
Ketone Chain Length: Ethanone derivatives (e.g., 2-chloro-ethanone) have shorter chains, reducing molecular volume. This may limit binding affinity in biological targets compared to propanone analogues .
Biological Activity
3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a synthetic compound that belongs to the class of azabicyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials based on current literature.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chlorine atom and a methoxy group attached to a bicyclic nitrogen-containing framework, which is essential for its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects:
Cholinergic Activity
The compound acts as a ligand for cholinergic receptors, which are crucial in neurotransmission and cognitive functions. Studies have shown that similar azabicyclic compounds can enhance cholinergic signaling, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease .
Neuroprotective Effects
Preliminary findings indicate that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways associated with cell survival .
Antidepressant Activity
There is emerging evidence supporting the antidepressant-like effects of this compound in animal models. The compound appears to influence serotonin and norepinephrine levels, contributing to its mood-enhancing effects .
The biological activity of this compound is primarily attributed to its interaction with various receptors:
| Receptor Type | Mechanism |
|---|---|
| Cholinergic Receptors | Modulates acetylcholine release, enhancing cognitive functions |
| Serotonin Receptors | Influences serotonin levels, potentially alleviating depressive symptoms |
| NMDA Receptors | May inhibit excitotoxicity associated with neurodegeneration |
Case Studies
Several studies have investigated the biological effects of related compounds in the azabicyclic series:
- Cognitive Enhancement : A study demonstrated that a closely related compound improved cognitive performance in rats subjected to stress-induced memory impairment .
- Neuroprotection : Research indicated that azabicyclic compounds could significantly reduce neuronal death in models of Parkinson’s disease, suggesting similar potential for this compound .
- Mood Disorders : In a randomized controlled trial, another derivative showed promise in reducing symptoms of depression among participants, highlighting the importance of further exploring this class of compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one, and how can reaction conditions be systematically optimized?
- Methodology :
- Use reductive amination or spirocyclic oxetanyl nitrile reduction (e.g., LiAlH₄) under controlled temperatures (0–25°C) and inert atmospheres to minimize side reactions.
- Optimize solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios of reagents to improve yield. Monitor reaction progress via TLC or HPLC.
- Reference: Synthesis strategies for azabicyclo compounds in and .
Q. How can the molecular structure and purity of this compound be rigorously validated?
- Methodology :
- X-ray crystallography (using SHELX software for refinement ) for unambiguous structural confirmation.
- NMR (¹H/¹³C) and FT-IR to verify functional groups (e.g., carbonyl at ~1700 cm⁻¹, methoxy at ~2830 cm⁻¹).
- HPLC-MS for purity assessment (>95% recommended for pharmacological studies; ).
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodology :
- Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for initial separation.
- Recrystallization from ethanol or acetone to enhance crystalline purity.
- High-performance liquid chromatography (HPLC) for analytical-scale purification ().
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity and bioactivity?
- Methodology :
- Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., neurotransmitter receptors; ).
- MD simulations to assess conformational stability in aqueous vs. lipid environments.
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodology :
- Dose-response assays (IC₅₀/EC₅₀ determination) across multiple cell lines (e.g., RAW 264.7 macrophages, HEK293).
- Mechanistic studies : Measure cytokine inhibition (IL-6, TNF-α) and ROS scavenging to distinguish anti-inflammatory from cytotoxic pathways.
- Metabolic stability assays (e.g., liver microsomes) to rule out false positives from metabolite interference ().
Q. How does the bicyclic scaffold influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP determination (shake-flask method) to evaluate lipophilicity and blood-brain barrier permeability.
- In vitro ADME assays : Plasma protein binding (ultrafiltration), CYP450 inhibition (fluorogenic substrates).
- Comparative SAR studies : Modify substituents (e.g., methoxy to ethoxy) and measure changes in bioavailability ().
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
